N-Hydroxy-N'-[(2-methylphenyl)methyl]urea
Description
Structure
3D Structure
Properties
CAS No. |
919996-53-5 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-hydroxy-3-[(2-methylphenyl)methyl]urea |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)6-10-9(12)11-13/h2-5,13H,6H2,1H3,(H2,10,11,12) |
InChI Key |
OHDMWBVUZRSNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)NO |
Origin of Product |
United States |
Synthetic Methodologies for N Hydroxy N 2 Methylphenyl Methyl Urea
Retrosynthetic Analysis and Key Precursors for N-Hydroxy-N'-[(2-methylphenyl)methyl]urea
A retrosynthetic analysis of this compound identifies the most logical bond disconnections to reveal its primary synthetic precursors. The most straightforward approach involves disconnecting the C-N bonds of the urea (B33335) moiety. This leads to two key starting materials: hydroxylamine (B1172632) (or a suitable protected derivative) and an electrophilic species derived from 2-methylbenzylamine (B130908) . The most common electrophilic precursor is 2-methylbenzyl isocyanate .
Figure 1: Retrosynthetic Analysis of this compound
Alternatively, the urea can be constructed using a carbonyl transfer reagent, which would involve the sequential reaction of hydroxylamine and 2-methylbenzylamine with a reagent like phosgene (B1210022) or a safer equivalent.
The primary precursors required for the synthesis are summarized in the table below.
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| Hydroxylamine | NH₂OH | Provides the N-hydroxyamine component of the urea. |
| 2-Methylbenzylamine | C₈H₁₁N | The amine source for conversion into the corresponding isocyanate or for direct reaction with a carbonylating agent. |
| 2-Methylbenzyl isocyanate | C₉H₉NO | A key electrophilic intermediate that reacts directly with hydroxylamine. |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side product formation. Key parameters for the synthesis of N-hydroxyureas include the choice of reagents, solvent, temperature, and reaction time. scielo.br
For the primary route involving the reaction of hydroxylamine with an isocyanate or an activated carbamate (B1207046), several factors can be fine-tuned:
Protecting Groups: The use of an O-protected hydroxylamine (e.g., O-benzylhydroxylamine) can prevent side reactions. The choice of protecting group will influence the final deprotection step (e.g., hydrogenolysis for a benzyl (B1604629) group). researchgate.net
Solvent: The solvent can significantly affect reaction rates and selectivity. While aprotic solvents like THF or dichloromethane (B109758) are common, greener alternatives like acetonitrile (B52724) or even water have proven effective in related urea syntheses. rsc.orgscielo.br
Base/Catalyst: In routes involving carbamate activation or rearrangement reactions, the choice and amount of base or catalyst are critical. For example, in syntheses using CDI, a base is not always necessary, whereas rearrangement reactions often require specific promoters. nih.govthieme-connect.com
Temperature and Time: Many urea formations proceed efficiently at room temperature. google.com However, for less reactive substrates or in certain catalytic systems, heating may be required. Monitoring the reaction (e.g., by TLC) can determine the optimal reaction time to maximize conversion without promoting the degradation or side-reactions that can occur with prolonged heating. scielo.br
The following table summarizes parameters that can be optimized for the synthesis of the target molecule.
| Parameter | Options | Potential Impact on Synthesis |
|---|---|---|
| Hydroxylamine Source | Free NH₂OH, NH₂OH·HCl, O-Benzylhydroxylamine | Affects reactivity, potential for side reactions, and the need for a final deprotection step. researchgate.net |
| Carbonyl Source | 2-Methylbenzyl isocyanate, CDI + Amine, Phenyl Carbamate | Determines the primary synthetic route and influences safety, cost, and reaction conditions. nih.govgoogle.com |
| Solvent | DCM, THF, Acetonitrile, Water, Cyrene | Impacts reagent solubility, reaction rate, and environmental footprint. rsc.orgrsc.orgscielo.br |
| Temperature | 0 °C to Reflux | Controls reaction kinetics; higher temperatures can increase rate but may also lead to side products. scielo.br |
| Stoichiometry | Equimolar to excess of one reagent | Can be adjusted to drive the reaction to completion, especially if one reagent is inexpensive or volatile. scielo.br |
Scalable Synthesis Considerations for this compound Productionnih.gov
Transitioning a synthetic route from a laboratory scale to industrial production introduces several practical and economic considerations. For this compound, a scalable process should prioritize safety, cost-effectiveness, and environmental sustainability. rsc.org
Key factors for scalable synthesis include:
Reagent Safety and Cost: Avoiding highly toxic and hazardous reagents like phosgene is a primary concern for large-scale production. google.comrsc.org Phosgene-free methods using alternatives like CDI, carbonates, or metal isocyanates are preferred. nih.govrsc.org The cost and availability of starting materials are also paramount.
Process Simplicity: Ideal scalable syntheses involve fewer steps and simple purification procedures. google.com Methods that yield a product of high purity via simple filtration or crystallization are highly desirable as they avoid costly and time-consuming chromatographic purification. rsc.org
Environmental Impact ("Green" Metrics): The use of green solvents like water or bio-based alternatives reduces environmental pollution and simplifies waste management. rsc.orgrsc.org Processes that operate at ambient temperature and pressure are more energy-efficient and thus more economical on a large scale. google.com
Atom Economy: Synthetic routes that incorporate most of the atoms from the reactants into the final product (high atom economy) are more efficient and generate less waste. Rearrangement reactions that generate isocyanates in situ are often highly atom-economical. nih.gov
A practical and scalable method for producing N-substituted ureas involves the nucleophilic addition of amines to a metal isocyanate (like potassium isocyanate) in water, which can be suitable for gram-scale synthesis and avoids many of the hazards and complexities of other methods. rsc.org
Spectroscopic and Structural Characterization Advances for N Hydroxy N 2 Methylphenyl Methyl Urea
Advanced Spectroscopic Techniques for Elucidating Molecular Architecture
Spectroscopic methods are indispensable for probing the molecular structure of N-Hydroxy-N'-[(2-methylphenyl)methyl]urea, each providing unique insights into its electronic and vibrational states, as well as the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the 2-methylphenyl group, the methylene (B1212753) bridge, and the N-hydroxyurea moiety. The aromatic protons would appear in the range of 7.0-7.5 ppm, with their specific shifts and coupling patterns revealing their positions on the phenyl ring. The methyl group protons on the aromatic ring would likely produce a singlet at approximately 2.3 ppm. chemicalbook.com The methylene protons (CH₂) adjacent to the nitrogen and the phenyl ring are expected to show a signal around 4.2-4.4 ppm, which may appear as a doublet due to coupling with the adjacent NH proton. rsc.org The protons on the nitrogen atoms (NH and OH) are expected to be broad and their chemical shifts can vary depending on the solvent and concentration, but are typically observed in the regions of 6.0-9.5 ppm. rsc.orgthieme-connect.com
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying each unique carbon environment. The carbonyl carbon (C=O) of the urea (B33335) is anticipated to have a chemical shift in the range of 157-159 ppm. rsc.orgchemicalbook.com The carbons of the aromatic ring would resonate between 125 and 140 ppm, with the carbon bearing the methyl group and the carbon attached to the methylene group having distinct shifts. rsc.org The methylene carbon would likely appear around 42-44 ppm, and the methyl carbon on the ring would be observed at approximately 20 ppm. rsc.orgorganicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H | 7.0 - 7.5 (m) | 125 - 140 |
| Ar-CH₃ | ~2.3 (s) | ~20 |
| -CH₂- | 4.2 - 4.4 (d) | 42 - 44 |
| -NH- | 6.0 - 7.0 (broad t) | - |
| -NHOH | 8.5 - 9.5 (broad s) | - |
| C=O | - | 157 - 159 |
Note: Predicted values are based on data from analogous compounds. chemicalbook.comrsc.orgthieme-connect.comchemicalbook.comorganicchemistrydata.org s = singlet, d = doublet, t = triplet, m = multiplet.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.
The N-H stretching vibrations of the urea and hydroxyurea (B1673989) groups are expected to appear as one or more broad bands in the region of 3200-3400 cm⁻¹. rsc.org The O-H stretch of the hydroxylamino group is also expected in this region, likely overlapping with the N-H bands. nih.gov A strong absorption band corresponding to the C=O (carbonyl) stretch of the urea moiety would be prominent around 1620-1660 cm⁻¹. rsc.org The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. nist.gov Bending vibrations for the N-H groups (amide II band) are expected around 1570 cm⁻¹. rsc.org The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds would provide information about the substitution pattern on the phenyl ring and are expected in the fingerprint region (below 1500 cm⁻¹). nist.govresearchgate.net
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H / O-H | Stretching | 3200 - 3400 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=O (Urea) | Stretching | 1620 - 1660 (strong) |
| N-H | Bending (Amide II) | ~1570 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Note: Expected values are based on data from analogous compounds. rsc.orgnih.govnist.govresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₉H₁₂N₂O₂.
In the mass spectrum, the molecular ion peak [M]⁺ would be observed, and its accurate mass would be consistent with the calculated molecular weight. The fragmentation pattern can be predicted based on the structure. A common fragmentation pathway for urea derivatives involves cleavage of the C-N bonds. nist.gov One likely fragmentation would be the loss of the hydroxyurea moiety or the 2-methylbenzyl group. For instance, a prominent peak corresponding to the 2-methylbenzyl cation (m/z 105) would be expected. researchgate.netnist.gov Another characteristic fragmentation could involve the cleavage of the urea group, leading to the formation of isocyanate fragments. nist.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [C₈H₉]⁺ | 2-methylbenzyl cation | 105 |
| [C₉H₁₂N₂O₂]⁺ | Molecular Ion | 180 |
| [CH₄N₂O₂]⁺ | Hydroxyurea radical cation | 76 |
| [C₈H₉NCO]⁺ | 2-methylbenzyl isocyanate radical cation | 147 |
Note: Predicted m/z values are based on the expected fragmentation of the parent molecule. researchgate.netnist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions due to the 2-methylphenyl group. Aromatic systems typically exhibit π → π* transitions. Phenylurea derivatives often show a strong absorption band around 260-270 nm. The presence of the methyl and hydroxyurea substituents on the phenyl ring system may cause a slight shift in the absorption maximum (λ_max).
Table 4: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λ_max (nm) |
| 2-methylphenyl | π → π* | ~260 - 270 |
Note: Expected value is based on data from analogous compounds.
Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions that dictate the crystal packing.
Single-Crystal X-ray Diffraction for Precise Atomic Positioning
Table 5: Expected Hydrogen Bonding Interactions in the Crystal Structure of this compound
| Donor | Acceptor | Interaction Type |
| N-H | O=C | Intermolecular Hydrogen Bond |
| O-H | O=C | Intermolecular Hydrogen Bond |
| N-H | O (of OH) | Intermolecular Hydrogen Bond |
Note: Expected interactions are based on the known hydrogen bonding capabilities of urea and hydroxylamine (B1172632) functional groups. rsc.orgchemicalbook.com
Hydrogen Bonding Networks and Crystal Packing Influences
A thorough search of crystallographic databases and scientific literature did not yield any specific studies detailing the crystal structure, hydrogen bonding networks, or crystal packing of this compound. The determination of these features requires X-ray crystallographic analysis of a single crystal of the compound.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |
| Hydrogen Bond Geometries | Data not available |
No published crystallographic data were found for this compound.
Chromatographic Methods for Purity Assessment and Isolation
Specific chromatographic methods developed exclusively for the purity assessment and isolation of this compound have not been reported in the reviewed scientific literature. The development of such methods is crucial for ensuring the quality control of the compound in research and development settings.
Generally, for compounds with similar polarity and functional groups, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique for purity determination. A hypothetical RP-HPLC method for this compound would likely utilize a C18 stationary phase with a mobile phase consisting of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection would typically be carried out using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.
For the isolation of the compound, preparative chromatography, either HPLC or flash chromatography on silica (B1680970) gel, would be appropriate. The choice of the stationary and mobile phases would depend on the polarity of the compound and any impurities present from its synthesis.
Table 2: General Chromatographic Conditions for Analysis of Related Urea Compounds
| Parameter | HPLC for 1,3-diphenylurea (B7728601) derivatives nih.gov | HPLC for N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide researchgate.net |
| Stationary Phase | Not specified, likely C18 | C18 |
| Mobile Phase | Acetonitrile:Water (80:20) | Acetonitrile:Water (70:30) with 0.1% Formic Acid |
| Elution Mode | Isocratic | Isocratic |
| Detection | UV at 263 nm | UV at 320 nm |
These methods are for related compounds and would require optimization for the analysis of this compound.
Computational Investigations of N Hydroxy N 2 Methylphenyl Methyl Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Hydroxy-N'-[(2-methylphenyl)methyl]urea, these computational methods provide insights into its electronic structure, stability, and reactivity, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govnih.gov This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov The resulting optimized geometry is crucial as it serves as the foundation for all other computational analyses.
Energy profile calculations using DFT can also elucidate the thermodynamics of various conformational changes or tautomeric equilibria. By mapping the energy landscape, researchers can identify the most stable conformers and the energy barriers between them.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C=O Bond Length | ~1.24 Å |
| C-N (Urea) Bond Lengths | ~1.38 - 1.42 Å |
| N-O Bond Length | ~1.40 Å |
| O-H Bond Length | ~0.97 Å |
| N-C (benzyl) Bond Length | ~1.45 Å |
| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |
Note: These are typical values based on related structures and may vary slightly in the actual molecule.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's electronic stability and reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the hydroxyurea (B1673989) moiety and the phenyl ring, while the LUMO would likely be distributed over the urea (B33335) backbone.
Table 2: Calculated FMO Properties for a Representative Hydroxyurea Derivative
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I ≈ -EHOMO) | 6.5 |
| Electron Affinity (A ≈ -ELUMO) | 1.2 |
| Electronegativity (χ ≈ (I+A)/2) | 3.85 |
| Chemical Hardness (η ≈ (I-A)/2) | 2.65 |
Note: These values are illustrative and based on typical calculations for similar molecules. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays different potential values on the electron density surface, typically using a color scale. Red and yellow regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. researchgate.netnih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netnih.gov
In the case of this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the hydroxyl oxygen, making these sites prone to interaction with electrophiles. nih.gov Positive potential would be expected around the N-H and O-H protons, indicating their susceptibility to nucleophilic attack. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of a molecule's behavior, including its conformational flexibility and intermolecular interactions.
Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. nih.gov For a flexible molecule like this compound, with several rotatable bonds, a thorough conformational search is necessary to identify the most stable conformers. nih.gov
Tautomerism is another important aspect to consider for this compound. N-hydroxyureas can exist in different tautomeric forms, such as the keto and enol forms. nih.govresearchgate.net Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov For N-hydroxyureas, the keto tautomer is generally found to be more stable. nih.govresearchgate.net
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, both within a molecule (intramolecular) and between molecules (intermolecular). scispace.comresearchgate.net The NCI plot is typically colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. scispace.com
For this compound, NCI analysis would be crucial for understanding how the molecule folds and how it might interact with other molecules. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is a likely feature that would be highlighted by NCI analysis. This interaction would contribute significantly to the stability of the molecule's preferred conformation. Intermolecularly, the N-H and O-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as an acceptor, leading to the formation of dimers or larger aggregates in the solid state or in solution. researchgate.net
Computational chemistry is a important tool for predicting how molecules will behave in different chemical environments. eurjchem.com For similar compounds, theoretical studies often employ methodologies like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to understand how solvents like ethanol, dimethylsulfoxide (DMSO), and water can alter a molecule's geometric and electronic structure. eurjchem.com Such studies typically analyze parameters like dipole moments, polarizability, and reactivity descriptors to predict chemical stability and reaction pathways. eurjchem.com
However, without specific computational data for this compound, a detailed analysis under the sub-heading of solvent effects on its molecular properties and reactivity cannot be provided at this time. Further theoretical research would be required to generate the data necessary for a thorough discussion.
Exploration of Structure Activity Relationships in N Hydroxy N 2 Methylphenyl Methyl Urea Derivatives
Design Principles for N-Hydroxy-N'-[(2-methylphenyl)methyl]urea Analogues
The design of analogues of this compound is guided by systematic modifications of its core structural components: the N-hydroxyl moiety, the methylphenyl substituent, and the urea (B33335) bridge. Each of these regions can be altered to probe their role in the molecule's interaction with its biological target and to optimize its pharmacological profile.
The N-hydroxyl group of N-hydroxyurea derivatives is a key functional group often involved in the mechanism of action, such as the generation of nitroxyl (B88944) (HNO). nih.gov The reactivity of this moiety can be modulated by the electronic properties of neighboring substituents.
Electron-Donating Groups: The introduction of electron-donating groups on the nitrogen atom of the hydroxyurea (B1673989) can increase the reactivity of the prodrug to form the active HNO species. nih.gov This is because such groups can lower the energy barrier for hydrogen abstraction from the hydroxyl group, which is often a rate-determining step in the bioactivation process. nih.gov
N-Substitution: Studies on related N-hydroxyurea compounds have shown that substitution on the nitrogen atoms can significantly impact biological activity. For instance, N-methylation can alter the conformational preferences of the urea backbone, potentially influencing receptor binding. nih.gov
Table 1: Impact of N-Hydroxyl Moiety Substitution on Reactivity
| Substituent Type | Predicted Effect on HNO Formation | Rationale |
| Electron-Donating Group | Increase | Lowers the energy gap for hydrogen abstraction. nih.gov |
| N-Alkylation | Altered Conformation | Shifts conformational equilibrium (e.g., trans,trans to cis,cis). nih.gov |
Interactive Data Table: Users can filter by substituent type to see the predicted effect and rationale.
The (2-methylphenyl)methyl group plays a crucial role in orienting the molecule within a binding site and can be modified to enhance potency and selectivity. The position and nature of substituents on the phenyl ring are critical determinants of activity.
Ortho-Substitution: The presence of a methyl group at the ortho position of the N-aryl group, as in the parent compound, can influence the molecule's conformation. nih.gov This substitution can disrupt planarity and affect crystal packing energy, which in turn can influence solubility and bioavailability. nih.gov Introducing other substituents at this position or at other positions on the phenyl ring can further modulate these properties. For example, adding halogen atoms at the ortho positions of phenylureas can lead to the formation of intramolecular hydrogen bonds. nih.gov
Bulky Substituents: In some series of urea derivatives, the presence of bulky alkyl or aryl groups can lead to increased activity. nih.gov This suggests that the binding pocket of the target receptor may have a hydrophobic region that can accommodate such groups.
Table 2: Effects of Methylphenyl Substituent Modifications
| Modification | Observed Effect | Example Class |
| Ortho-Halogenation | Intramolecular H-bond formation | Phenylureas. nih.gov |
| Bulky Alkyl Rings | Increased Activity | 3-chloro-4-methylphenyl substituted ureas. nih.gov |
Interactive Data Table: Users can sort the table by modification type or observed effect.
Urea Moiety Modification: Replacing the urea oxygen with a sulfur atom to form a thiourea (B124793) can drastically reduce biological activity, as seen in some anti-tuberculosis agents. nih.gov Similarly, replacing the urea with a carbamate (B1207046) also leads to a significant decrease in potency. nih.gov These findings highlight the importance of the urea functionality for maintaining the desired biological effect.
N'-Substituent Modification: The nature of the substituent on the N' nitrogen can greatly influence activity. The introduction of different aryl or alkyl groups can probe the steric and electronic requirements of the binding site. The synthesis of various N,N'-disubstituted ureas is a common strategy to explore these structure-activity relationships. nih.gov Furthermore, N-methylation of the urea nitrogen can disrupt planarity and has been shown to decrease activity in certain series. nih.govnih.gov
Table 3: Impact of Urea Bridge and N'-Substituent Alterations
| Modification | Impact on Activity | Example |
| Urea to Thiourea | 80-fold decrease | Anti-tuberculosis thiourea derivative. nih.gov |
| Urea to Carbamate | 10-fold further decrease | Anti-tuberculosis carbamate derivative. nih.gov |
| Mono N-methylation | Decrease | Anti-tuberculosis N-methylated urea. nih.gov |
| Di N-methylation | Greater decrease | Anti-tuberculosis di-N-methylated urea. nih.gov |
Interactive Data Table: Users can filter the data based on the type of modification.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the chemical structure of compounds with their biological activity. These methods are invaluable for predicting the activity of novel analogues and for gaining insights into the molecular features that govern potency.
Ligand-based QSAR models are developed when the three-dimensional structure of the biological target is unknown. These models are built based on a set of molecules with known activities.
2D-QSAR: Two-dimensional QSAR studies have been successfully applied to N-hydroxyurea derivatives. researchgate.netnih.govbenthamdirect.com These models use molecular descriptors calculated from the 2D structure of the molecules, such as physicochemical properties and topological indices. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation. researchgate.netnih.govbenthamdirect.com For a series of N-hydroxyurea derivatives acting as Flap Endonuclease-1 (FEN-1) inhibitors, a 2D-QSAR model showed a good correlation between the descriptors and the inhibitory activity, with a squared correlation coefficient (R²) of 0.806. researchgate.netnih.govbenthamdirect.com
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the 3D conformation of the molecules and can provide a more detailed understanding of the steric and electrostatic requirements for activity. unina.it These models are often developed based on a pharmacophore model. unina.it
Table 4: 2D-QSAR Model for N-hydroxyurea Derivatives as FEN-1 Inhibitors
| Statistical Parameter | Value | Reference |
| R² (squared correlation coefficient) | 0.806 | researchgate.netnih.govbenthamdirect.com |
| Q² (cross-validated R²) | 0.607 | researchgate.netnih.govbenthamdirect.com |
Interactive Data Table: This table presents the statistical validation of a published 2D-QSAR model.
Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. unina.itdovepress.com
Model Development: A pharmacophore model is typically generated by superimposing a set of active ligands and extracting their common features. unina.itresearchgate.net This model represents a hypothesis of the key interaction points within the receptor's binding site. researchgate.net
Applications: Once developed, a pharmacophore model can be used for several purposes. It can serve as a 3D query for virtual screening of large compound libraries to identify novel scaffolds. nih.gov It can also guide the design of new analogues by ensuring they possess the necessary pharmacophoric features. unina.it Furthermore, pharmacophore models can be the starting point for more complex modeling studies, such as 3D-QSAR and the construction of pseudo-receptor models. unina.it For some urea derivatives, pharmacophore modeling has been instrumental in understanding the structural requirements for potent inhibition of targets like soluble epoxide hydrolase. nih.gov
Table 5: Common Pharmacophoric Features
| Feature | Description |
| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to form a hydrogen bond. |
| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen atom to form a hydrogen bond. |
| Hydrophobic Center | A non-polar region of the molecule. |
| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. |
| Positive Ionizable | A group that is typically positively charged at physiological pH. |
| Negative Ionizable | A group that is typically negatively charged at physiological pH. |
Interactive Data Table: This table lists common features used in pharmacophore modeling, which can be sorted by feature type.
In Silico Approaches to Ligand-Target Interactions
In the quest to understand and predict the biological activity of this compound and its derivatives, computational, or in silico, methods are indispensable. These techniques provide a molecular-level view of how these compounds interact with their biological targets, guiding the design of more potent and selective molecules.
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for elucidating the binding mode of N-hydroxyurea derivatives and understanding the key interactions that drive their biological activity.
Studies on various N-hydroxyurea derivatives have consistently highlighted the importance of the hydroxyurea moiety in coordinating with metal ions within the active sites of metalloenzymes. nih.govresearchgate.net For instance, in the case of urease, a nickel-containing enzyme, the oxygen atoms of the N-hydroxyurea group are predicted to form strong coordinating bonds with the nickel ions in the active site. nih.gov
Docking studies on N-hydroxyurea derivatives as inhibitors of other enzymes, such as Flap Endonuclease-1 (FEN-1), have revealed specific hydrogen bonding and hydrophobic interactions that are critical for inhibitory activity. nih.gov The N-hydroxy group and the carbonyl oxygen of the urea backbone frequently act as hydrogen bond acceptors and donors with amino acid residues in the enzyme's active site. The aryl moiety, such as the (2-methylphenyl)methyl group, typically engages in hydrophobic or π-stacking interactions with non-polar residues, anchoring the inhibitor in the binding pocket. nih.gov
For example, in a study of coumarin-based hydroxyurea derivatives targeting the epidermal growth factor receptor (EGFR), molecular docking revealed binding energies ranging from -7.3 to -10.2 kcal/mol, indicating strong affinity. The interactions observed included hydrogen bonds with key amino acid residues, which are crucial for the stability of the ligand-protein complex. Similarly, docking of hydroxy-3-arylcoumarins against Staphylococcus aureus tyrosyl-tRNA synthetase has been used to successfully predict the binding modes of the most active compounds. researchgate.net
| Derivative Class | Target Enzyme | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Primary Interactions |
|---|---|---|---|---|
| Coumarin-Substituted | EGFR | Not Specified | -7.3 to -10.2 | Hydrogen Bonding |
| General N-Hydroxyureas | Flap Endonuclease-1 | Not Specified | Not Specified | Hydrogen Bonding, Hydrophobic Interactions |
| Benzyloxyureas | Saccharomyces cerevisiae R1 domain | Not Specified | Not Specified | Not Specified |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations track the movements and conformational changes of both the ligand and the protein, providing insights into the durability of the interactions predicted by docking.
MD simulations of N-hydroxyurea in aqueous solution have shown that the molecule is strongly hydrated. mdpi.com This suggests that for it to bind to a target's active site, the displacement of these tightly bound water molecules is a critical step, which has energetic consequences for the binding affinity. mdpi.com The simulations also indicate that the hydroxyl group of N-hydroxyurea prefers a perpendicular orientation to the molecular plane, a conformational preference that can influence its binding to a catalytic site. mdpi.com
When studying ligand-protein complexes, key metrics from MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds over time.
RMSD: A low and stable RMSD for the protein and ligand indicates that the complex is stable and does not undergo major conformational changes.
RMSF: This metric highlights the flexible regions of the protein. Lower RMSF values in the binding site upon ligand binding suggest a stabilization of this region.
Hydrogen Bonds: A consistent number of hydrogen bonds between the ligand and protein throughout the simulation confirms the stability of these key interactions.
In simulations of urease in complex with urea, these analyses have been used to confirm the stability of the substrate in the active site, showing a binding free energy of -7.61 kJ/mol. acs.org For derivatives of this compound, similar analyses would be crucial to confirm that the interactions predicted by docking are maintained over a physiologically relevant timescale, thus ensuring the stability of the inhibitory complex.
| Metric | Indication of a Stable Complex | Relevance to N-Hydroxyurea Derivatives |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Low and stable values over time | Confirms the ligand remains in the binding pocket. |
| Root Mean Square Fluctuation (RMSF) | Reduced fluctuation in binding site residues | Shows the ligand is stabilizing the active site. |
| Radius of Gyration (Rg) | Consistent value | Indicates the protein's overall structure is not disrupted. |
| Hydrogen Bond Analysis | Sustained hydrogen bonds over time | Validates the key interactions predicted by docking. |
Chemoinformatics and Bioinformatics Analyses for Structural Insights
Chemoinformatics and bioinformatics provide a broader context for understanding the properties of this compound derivatives by analyzing their physicochemical properties and comparing them to large datasets of known bioactive molecules.
One of the key applications of chemoinformatics is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help in the early stages of drug discovery to assess the "drug-likeness" of a compound. For instance, predictions for hydroxyurea and its derivatives often suggest good water solubility but potentially low permeability across the gastrointestinal tract and the blood-brain barrier. jppres.com The lipophilicity, influenced by substituents like the 2-methylphenyl group, plays a critical role in these properties.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful chemoinformatic tool. A 2D-QSAR study on N-hydroxyurea derivatives as FEN-1 inhibitors successfully created a model with a high correlation coefficient (R² of 0.806), linking the physicochemical properties of the compounds to their inhibitory potency. nih.gov Such models can be used to predict the activity of novel derivatives before they are synthesized.
Bioinformatics analyses can further contextualize the potential targets of these compounds. By searching databases of protein structures and sequences, potential off-target interactions can be identified, which is crucial for predicting potential side effects. Furthermore, analyzing the conservation of the target's binding site across different species can provide insights into the potential for broad-spectrum activity. nih.gov
| Property | Predicted Characteristic | Implication for Drug Development |
|---|---|---|
| Water Solubility (LogS) | Generally high | Good for formulation but may affect permeability. |
| GI Permeability (Caco-2) | Often predicted to be low | May indicate poor oral absorption. |
| Blood-Brain Barrier (BBB) Permeability (LogBB) | Often predicted to be low | Compound is less likely to cause central nervous system effects. |
| CYP450 Enzyme Inhibition | Variable, some derivatives may inhibit specific isoforms | Potential for drug-drug interactions. jppres.com |
Potential Biological Applications and Mechanistic Studies of N Hydroxy N 2 Methylphenyl Methyl Urea Derivatives
Investigations into Enzyme Inhibition Mechanisms
The N-hydroxyurea scaffold is a versatile chelating agent and can interact with various metalloenzymes, making it a promising candidate for enzyme inhibition. The introduction of a (2-methylphenyl)methyl substituent on the N' nitrogen can further influence the binding affinity and selectivity of these derivatives for different enzymes.
Targeting Nucleases (e.g., Flap Endonuclease 1 - FEN1)
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it an attractive target for cancer therapy. nih.govnih.gov N-hydroxyurea derivatives have been identified as potent inhibitors of FEN1. The proposed mechanism of inhibition involves the N-hydroxyurea moiety coordinating with the catalytic magnesium ions in the active site of FEN1. nih.gov This interaction effectively blocks the enzyme's ability to process its DNA substrate.
Studies on various N-hydroxyurea inhibitors have revealed different modes of action. Some derivatives act as competitive inhibitors, directly competing with the DNA substrate for binding to the active site. nih.gov Others exhibit a mixed non-competitive/competitive inhibition pattern, where they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The binding of these inhibitors can prevent the necessary conformational changes in the DNA substrate, such as the unpairing required for cleavage, thereby halting the enzymatic reaction. nih.gov While specific studies on N-Hydroxy-N'-[(2-methylphenyl)methyl]urea are not publicly available, the presence of the N-hydroxyurea group suggests it could potentially adopt a similar mechanism of FEN1 inhibition. The (2-methylphenyl)methyl group would likely occupy a hydrophobic pocket within the enzyme's active site, potentially influencing the inhibitor's potency and selectivity.
Modulation of Folate Metabolism Enzymes (e.g., Methylene (B1212753) Tetrahydrofolatereductase - MTHFR)
Methylene tetrahydrofolate reductase (MTHFR) is a key enzyme in folate metabolism, playing a crucial role in the pathways that produce methionine and nucleotides. nih.gov Dysregulation of MTHFR activity has been linked to various diseases. While there is no direct evidence from the conducted searches of this compound or its close analogs as modulators of MTHFR, the general class of small molecules is continuously being explored for their potential to interact with metabolic enzymes. The regulation of MTHFR is complex, involving allosteric inhibition by S-adenosylmethionine (AdoMet) and phosphorylation. nih.gov It is conceivable that a molecule like this compound could interact with the allosteric site or influence the phosphorylation state of the enzyme, but this remains a speculative area requiring dedicated investigation.
Inhibition of Nitric Oxide Synthase (NOS) Isoforms
Nitric oxide synthase (NOS) enzymes are responsible for the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The overproduction of nitric oxide by iNOS is implicated in inflammatory conditions, making selective iNOS inhibitors desirable therapeutic agents.
Research into N,N'-disubstituted urea (B33335) and thiourea (B124793) derivatives has shown that these compounds can inhibit NOS isoforms. In general, thiourea derivatives have been found to be more potent inhibitors than their urea counterparts for both nNOS and iNOS. The substitution pattern on the aryl rings plays a significant role in the inhibitory activity and selectivity. While direct studies on this compound are not available, the structural similarity to N,N'-disubstituted ureas suggests a potential for NOS inhibition. The N-hydroxy group and the (2-methylphenyl)methyl substituent would be critical determinants of its inhibitory profile and selectivity across the NOS isoforms.
Kinase Inhibition Profiles and Selectivity (e.g., EGFR, HER-2, other human kinases)
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are two well-known receptor tyrosine kinases that are often overexpressed or mutated in various cancers.
While there is no specific data on the kinase inhibition profile of this compound, related N-benzyl urea derivatives have been investigated as kinase inhibitors. For instance, certain tyrosine kinase inhibitors that are effective against EGFR and HER2 exon 20 mutations have been identified, highlighting the potential for urea-containing compounds to target these kinases. nih.govnih.gov The flexibility and size of the inhibitor are crucial for binding to the ATP-binding pocket of the kinase, especially in the case of resistance-conferring mutations. nih.gov The (2-methylphenyl)methyl group of this compound could potentially fit into the hydrophobic pocket of the kinase active site, and the N-hydroxyurea moiety could form key hydrogen bond interactions. The selectivity of such a compound would depend on the specific interactions it makes with the amino acid residues in the active sites of different kinases.
In Vitro Studies of Antiproliferative Activity in Cellular Systems
The ability of a compound to inhibit the growth of cancer cells is a fundamental aspect of its potential as an anticancer agent. In vitro studies using various cancer cell lines provide the initial assessment of a compound's antiproliferative activity.
Growth Inhibition in Various Cell Lines
Hydroxyurea (B1673989), the parent compound of this series, is a well-established anticancer drug that inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. This inhibition leads to a depletion of deoxynucleotides, causing cell cycle arrest, primarily at the G1/S phase boundary. nih.gov Derivatives of hydroxyurea are being explored to enhance potency and selectivity.
While specific data for this compound is not available, studies on other N-hydroxyurea and urea derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. For example, some iron chelators with structural similarities to hydroxyurea derivatives have shown greater antiproliferative activity than hydroxyurea itself against murine leukemia cell lines L1210 and P388. nih.gov
The antiproliferative activity of N-hydroxyurea derivatives is often attributed to their ability to induce DNA damage and cell cycle arrest. The specific substitution on the N' position can significantly impact the cytotoxic potency. For instance, in a series of N-methylformamide derivatives, differences in their ability to induce cell cycle arrest and differentiation in colon cancer cells were observed. nih.gov It is plausible that this compound would exhibit antiproliferative activity, and the nature of the (2-methylphenyl)methyl group would influence its potency and the spectrum of sensitive cell lines. The methyl group on the phenyl ring could affect the compound's lipophilicity and steric interactions within the binding site of its target protein(s).
Table 1: Investigated Biological Activities of N-Hydroxyurea Derivatives and Related Compounds
| Biological Target/Activity | Compound Class | Key Findings |
| FEN1 Inhibition | N-Hydroxyurea derivatives | Inhibit FEN1 by coordinating with active site magnesium ions, leading to competitive or mixed-mode inhibition. nih.gov |
| NOS Inhibition | N,N'-Disubstituted ureas | Exhibit inhibitory activity against nNOS and iNOS, with thiourea analogs often showing higher potency. |
| Kinase Inhibition | Urea-containing compounds | Certain flexible urea derivatives can inhibit EGFR and HER2, particularly those with exon 20 mutations. nih.govnih.gov |
| Antiproliferative Activity | Hydroxyurea and derivatives | Induce cell cycle arrest (G1/S phase) and inhibit cancer cell growth in various cell lines. nih.gov |
Cell Cycle Perturbations
The ability to interfere with the cell cycle is a key mechanism for many therapeutic agents. Hydroxyurea and its analogues are well-known for their effects on cell cycle progression. nih.govresearchgate.net The primary mechanism involves the inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis. nih.govnih.gov This inhibition depletes the intracellular pool of deoxynucleoside triphosphates (dNTPs), which slows DNA replication and arrests cells in the S-phase of the cell cycle. nih.govnih.govelifesciences.org
Recent studies in budding yeast suggest that hydroxyurea (HU) may also induce cell cycle arrest through mechanisms independent of RNR inhibition. biorxiv.orgnih.gov It has been shown that HU incubation leads to the production of reactive oxygen species (ROS) in the nucleus. biorxiv.orgnih.gov These ROS can directly inhibit the activity of replicative polymerases, leading to a halt in replication and stalling the cell cycle. biorxiv.orgnih.gov Furthermore, prolonged treatment or high concentrations of hydroxyurea can induce replication stress and DNA damage, which, in cells with a non-functional checkpoint, can lead to cell death. nih.govelifesciences.org While these effects are documented for hydroxyurea, specific studies are required to determine if this compound operates through similar pathways.
Evaluation of Antimicrobial Spectrum
Urea derivatives have been widely investigated for their potential as antimicrobial agents. nih.govmdpi.com The antimicrobial activity often depends on the nature of the substitutions on the urea backbone. uea.ac.ukoup.com
Various N-hydroxyurea and aryl urea derivatives have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net For instance, a series of synthetic N-(hydroxyl)ureido dipeptides demonstrated moderate activity and selectivity against Bacillus subtilis. In other studies, aryl urea derivatives were tested against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing significant inhibitory effects. nih.govuea.ac.ukresearchgate.net
The potency of these compounds can be enhanced by modifying the substituents. Increasing the number of carbon atoms in the alkyl chain of urea derivatives has been shown to augment their antibacterial effect. oup.com For example, propyl urea is significantly more potent than urea in both bacteriostatic and bactericidal properties. oup.com Some phenyl-substituted urea derivatives have shown activity against multidrug-resistant strains, including carbapenemase-producing Klebsiella pneumoniae. uea.ac.uk
Table 1: Antibacterial Activity of Selected Urea and Hydroxylamine (B1172632) Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| Aryl Urea Derivatives | Staphylococcus aureus | Variable inhibitory effects observed. | nih.gov, researchgate.net |
| Aryl Urea Derivatives | Escherichia coli | Variable inhibitory effects observed. | nih.gov, uea.ac.uk |
| Phenyl-substituted ureas | Klebsiella pneumoniae (Carbapenemase-producing) | MIC values of 50-100 µM for active derivatives. | uea.ac.uk |
| N-(hydroxyl)ureido dipeptides | Bacillus subtilis | Moderate activity and selectivity. | |
| N-Hexylhydroxylamine | Staphylococcus aureus | Active against Gram-positive bacteria. | acs.org |
| N-Cycloheptylhydroxylamine | Escherichia coli | Active against Gram-negative bacteria. | acs.org |
The antifungal potential of urea derivatives has also been a subject of investigation. nih.govmdpi.com Screening of newly synthesized urea derivatives against fungal species such as Candida albicans and Cryptococcus neoformans has been performed. nih.gov While many derivatives showed moderate to poor growth inhibition, some specific structures, like certain N,N-disubstituted urea derivatives, exhibited moderate inhibition against C. albicans. mdpi.com
Hydroxyurea itself has been shown to work synergistically with antifungal azoles and terbinafine, enhancing their cell-killing effect in the fission yeast S. pombe. nih.gov Studies on Cryptococcus neoformans in mice demonstrated that hydroxyurea treatment can inhibit the proliferation of the fungus, significantly reducing the fungal burden, especially in lung tissue. nih.gov This suggests that hydroxyurea and its derivatives could play a role in combination therapies for fungal infections. nih.gov
Table 2: Antifungal Activity of Selected Urea and Hydroxyurea Derivatives
| Compound/Derivative Class | Fungal Strain | Activity/Observation | Reference |
|---|---|---|---|
| N,N-disubstituted ureas | Candida albicans | Moderate inhibition observed. | mdpi.com |
| Urea Derivatives | Cryptococcus neoformans | Variable, mostly poor growth inhibition. | nih.gov |
| Hydroxyurea | Cryptococcus neoformans | Inhibited proliferation in a mouse model. | nih.gov |
| Hydroxyurea (in combination) | S. pombe | Synergistic cell-killing effect with azoles. | nih.gov |
The search for new treatments for tuberculosis has led to the investigation of urea derivatives as potential anti-mycobacterial agents. nih.govrtrn.net Systematic modification of the aryl and alkyl rings of certain urea compounds has been performed to establish a detailed structure-activity relationship against Mycobacterium tuberculosis. nih.gov Some urea derivatives with a bulky aliphatic ring on one side and an aromatic ring on the other have demonstrated good antitubercular activity. nih.gov However, specific studies evaluating the antimycobacterial activity of this compound were not identified in the performed search.
Antimalarial Activity Assessment
Ribonucleotide reductase (RNR) is considered an excellent target for antimalarial chemotherapy due to its central role in DNA metabolism. nih.govucf.edu Known RNR inhibitors, including hydroxyurea and other hydroxamic acid derivatives, have been evaluated for their potential antimalarial activities against Plasmodium falciparum. nih.govucf.edu
In these studies, hydroxyurea demonstrated weak inhibitory effects on malaria parasite growth. nih.gov However, other derivatives, such as benzohydroxamic acid, were found to be significantly more potent inhibitors of P. falciparum growth than hydroxyurea. nih.gov This suggests that while the hydroxyurea scaffold itself has some activity, modifications to the structure can lead to much more effective antimalarial agents. nih.gov The REACH clinical trial also showed a lower incidence of malaria in children with sickle cell disease being treated with hydroxyurea. nih.gov Although experimental models suggest hydroxyurea possesses intrinsic antimalarial properties, no studies on the specific antimalarial activity of this compound were found. researchgate.net
HIV Replication Inhibition Studies
Hydroxyurea has been investigated for its ability to inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov Its mechanism of action is the inhibition of cellular ribonucleotide reductase, which reduces the dNTP pools necessary for the synthesis of viral DNA during reverse transcription. nih.gov This depletion of dNTPs also potentiates the activity of nucleoside reverse transcriptase inhibitors (NRTIs), leading to a synergistic effect. nih.gov For example, the combination of hydroxyurea and didanosine (B1670492) has been shown to produce persistent suppression of HIV-1 replication. nih.gov By causing a cytostatic effect on T lymphocytes, hydroxyurea may also reduce HIV-1 replication by decreasing the proliferation of CD4 T cells. nih.gov
While hydroxyurea itself shows anti-HIV activity, research has also focused on other urea derivatives. researchgate.net However, specific studies on the HIV replication inhibition potential of this compound were not found in the conducted research.
Viral Reverse Transcriptase Polymerase (RT) Targeting6.5.2. Activity against Drug-Resistant HIV Strains
It is possible that research on this compound exists but has not been published in publicly accessible forums, or it may be a novel compound that has not yet been subjected to biological evaluation.
Future Research Directions and Translational Perspectives
Development of Novel Analogues with Enhanced Selectivity and Potency
The future development of N-Hydroxy-N'-[(2-methylphenyl)methyl]urea will likely focus on the synthesis and evaluation of novel analogues to enhance its therapeutic potential. Structure-activity relationship (SAR) studies of analogous N-benzyl-N'-phenylureas have demonstrated that modifications to both the aromatic rings and the urea (B33335) linker can significantly impact biological activity, particularly in the context of anticancer agents that target protein kinases like EGFR and HER-2. nih.govresearchgate.net
Future synthetic efforts could explore:
Substitution on the Phenyl Ring: The introduction of various substituents on the 2-methylphenyl ring could modulate the compound's electronic and steric properties, potentially leading to improved binding affinity and selectivity for its biological target(s).
Modification of the Benzyl (B1604629) Moiety: Altering the linker between the phenyl ring and the urea core could influence the molecule's conformational flexibility and interactions with target proteins.
Bioisosteric Replacement: Replacing the urea functional group with thiourea (B124793) or other bioisosteres could alter the compound's hydrogen bonding capacity and metabolic stability. researchgate.net
A systematic exploration of these modifications, guided by biological screening, will be crucial in identifying analogues with superior potency and a more desirable selectivity profile.
Integration of Advanced Computational and Experimental Methodologies
To accelerate the drug discovery process for derivatives of this compound, a synergistic approach combining computational modeling and experimental validation is essential. Molecular docking simulations, for instance, can provide valuable insights into the potential binding modes of these compounds with their biological targets. Such computational studies have been successfully employed to understand the interaction of similar urea-based compounds with the active sites of enzymes like EGFR. nih.govresearchgate.net
The predictions from in silico models should then be validated through robust experimental assays. For example, if computational studies suggest an interaction with a particular kinase, this can be confirmed through in vitro kinase inhibition assays. This iterative cycle of computational design and experimental testing can significantly streamline the optimization of lead compounds, saving both time and resources.
Exploration of Polypharmacology and Multi-Targeting Strategies
The structural features of this compound suggest that it may exert its biological effects through multiple mechanisms of action, a concept known as polypharmacology. The N-hydroxyurea moiety is a known pharmacophore for the inhibition of enzymes like lipoxygenase, which is involved in inflammatory pathways. nih.gov Indeed, a structurally related compound, N-hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea, has been identified as a lipoxygenase inhibitor. nih.gov
Simultaneously, the N-benzylurea scaffold is present in numerous compounds that inhibit protein kinases involved in cancer cell proliferation. nih.govresearchgate.net This raises the intriguing possibility that this compound and its future analogues could function as dual inhibitors of both inflammatory and proliferative pathways. A multi-targeting strategy could offer significant therapeutic advantages, particularly in complex diseases like cancer where both inflammation and uncontrolled cell growth play a role. Future research should therefore include screening of this compound and its derivatives against a panel of relevant enzymes and receptors to fully elucidate its pharmacological profile.
Considerations for Lead Optimization in Pre-clinical Development
Once a lead candidate with promising in vitro activity is identified from the analogues of this compound, it must undergo rigorous lead optimization to ensure it possesses the necessary properties for in vivo efficacy and safety. Key considerations in this pre-clinical development phase include:
Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound will need to be thoroughly characterized. Modifications to the chemical structure may be necessary to improve oral bioavailability, metabolic stability, and tissue distribution.
Solubility and Permeability: Ensuring adequate aqueous solubility and cell membrane permeability is crucial for effective drug delivery to the target site.
In Vivo Efficacy: The optimized lead compound must be tested in relevant animal models of disease to demonstrate its therapeutic efficacy in a living system.
Toxicology: A comprehensive toxicological assessment will be required to identify any potential adverse effects and to establish a safe therapeutic window.
A successful lead optimization program will transform a promising chemical scaffold into a viable drug candidate for clinical investigation.
Interactive Data Table: Biological Activities of Related Urea Compounds
| Compound Name | Target(s) | Reported Activity (IC50) | Reference |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | EGFR, HER-2 | EGFR: 0.08 µM, HER-2: 0.35 µM | researchgate.net |
| N-hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea | Lipoxygenase | Inhibition of bronchoconstriction and vascular permeability | nih.gov |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323) | USP1/UAF1 deubiquitinase | Nanomolar inhibition | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-Hydroxy-N'-[(2-methylphenyl)methyl]urea, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as the coupling of hydroxylamine derivatives with 2-methylbenzyl isocyanate. Key steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) to protect the hydroxyamine moiety during synthesis to prevent side reactions .
- Catalysis : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity (>95% by HPLC) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 2-methylphenyl group) .
- FT-IR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, with refinement using SHELXL for accuracy .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorometric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anti-proliferative effects .
- Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle-treated cells to validate results .
Advanced Research Questions
Q. How can discrepancies in biological activity data across assays be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell passage numbers to minimize variability .
- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream protein modulation .
- Metabolic stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .
Q. What computational approaches predict the binding mode of this compound to enzymatic targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2’s hydrophobic pocket) .
- MD simulations : Run 100-ns molecular dynamics (GROMACS) to evaluate binding stability and identify key residues (e.g., Arg120, Tyr355) .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to guide structural optimization .
Q. How can crystallographic data address polymorphism or formulation challenges?
- Methodological Answer :
- Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to identify stable crystalline forms .
- Hirshfeld analysis : Map intermolecular interactions (e.g., H-bonds between urea and solvent) to predict solubility and stability .
- Formulation compatibility : Co-crystal screening with excipients (e.g., mannitol) improves bioavailability for in vivo studies .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Waste disposal : Neutralize unused compound with 10% NaOH before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
